Methyl 2-(2-bromo-3,4-dichlorophenyl)acetate
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Overview
Description
Methyl 2-(2-bromo-3,4-dichlorophenyl)acetate is an organic compound with the molecular formula C9H7BrCl2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromo-3,4-dichlorophenyl)acetate typically involves the esterification of 2-(2-bromo-3,4-dichlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-3,4-dichlorophenyl)acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, ethers, or thiols.
Oxidation: 2-(2-bromo-3,4-dichlorophenyl)acetic acid.
Reduction: 2-(2-bromo-3,4-dichlorophenyl)ethanol.
Scientific Research Applications
Methyl 2-(2-bromo-3,4-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromo-3,4-dichlorophenyl)acetate involves its interaction with various molecular targets depending on the context of its use. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield specific products. In organic synthesis, its reactivity is primarily governed by the presence of the bromine and chlorine substituents, which influence its behavior in nucleophilic substitution and other reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-2-(2-chlorophenyl)acetate
- Methyl 2-bromo-2-(3,5-dichlorophenyl)acetate
- Methyl 2-bromo-2-(4-chlorophenyl)acetate
Uniqueness
Methyl 2-(2-bromo-3,4-dichlorophenyl)acetate is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This unique substitution pattern can lead to different reactivity and selectivity in chemical reactions compared to its analogs. The presence of both bromine and chlorine atoms also makes it a versatile intermediate for further functionalization in organic synthesis.
Properties
Molecular Formula |
C9H7BrCl2O2 |
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Molecular Weight |
297.96 g/mol |
IUPAC Name |
methyl 2-(2-bromo-3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-7(13)4-5-2-3-6(11)9(12)8(5)10/h2-3H,4H2,1H3 |
InChI Key |
QFQMUGCCSJSCHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Cl)Cl)Br |
Origin of Product |
United States |
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